molecular formula C12H16Br2N2O3 B13941098 Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- CAS No. 56537-95-2

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro-

Cat. No.: B13941098
CAS No.: 56537-95-2
M. Wt: 396.07 g/mol
InChI Key: NROLUUHJEUCRPI-UHFFFAOYSA-N
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Description

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is a chemical compound known for its unique structure and properties It is characterized by the presence of benzylamine with two bromoethyl groups, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- typically involves the reaction of benzylamine with 2-bromoethyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion. The nitro and methoxy groups are introduced through nitration and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- involves its interaction with molecular targets through its functional groups. The bromoethyl groups can form covalent bonds with nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylamine, N,N-bis(2-bromoethyl)-2-methoxy-5-nitro- is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties.

Properties

CAS No.

56537-95-2

Molecular Formula

C12H16Br2N2O3

Molecular Weight

396.07 g/mol

IUPAC Name

2-bromo-N-(2-bromoethyl)-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C12H16Br2N2O3/c1-19-12-3-2-11(16(17)18)8-10(12)9-15(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3

InChI Key

NROLUUHJEUCRPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN(CCBr)CCBr

Origin of Product

United States

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